N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic carboxamide derivative featuring a complex polycyclic framework with substituents including ethyl, methyl, propyl, and oxo groups. The compound’s conformation and intermolecular interactions, such as hydrogen bonding, are critical to its physicochemical properties and biological activity .
Properties
IUPAC Name |
N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-22-14(19)12(17(24)20-5-2)10-13-16(22)21-15-11(3)7-6-9-23(15)18(13)25/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCIAVLYIGHEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structural Differences
The primary analog for comparison is N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) . The critical distinction lies in the substituent at position 7:
- Target compound : 7-propyl group.
- Analog : 7-(2-methoxyethyl) group.
Table 1: Substituent Comparison
| Position | Target Compound | Analog (CAS 371212-22-5) |
|---|---|---|
| 7 | Propyl (C₃H₇) | 2-Methoxyethyl (CH₂CH₂OCH₃) |
| 11 | Methyl (CH₃) | Methyl (CH₃) |
| 5 | Carboxamide | Carboxamide |
The propyl group in the target compound introduces greater lipophilicity compared to the methoxyethyl group, which contains an ether oxygen capable of hydrogen bonding. This difference likely impacts solubility, membrane permeability, and binding affinity .
Crystallographic and Conformational Analysis
Both compounds were likely analyzed using crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) .
Hydrogen Bonding and Stability
The carboxamide group in both compounds serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets or adjacent molecules in the solid state. The methoxyethyl group in the analog could participate in weaker C–H···O interactions, whereas the propyl group lacks such capability. Graph set analysis (as per Etter’s methodology) would clarify how these differences influence supramolecular assembly and stability .
Table 2: Hypothetical Hydrogen Bonding Profiles
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|
| Target compound | 2 (NH, imino) | 3 (oxo, carboxamide) |
| Analog (CAS 371212-22-5) | 2 (NH, imino) | 4 (oxo, carboxamide, methoxy) |
Methodological Considerations
The structural comparisons rely heavily on computational and crystallographic tools:
Biological Activity
N-ethyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | KLRQXXLRQTYQQA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=CC3=N2 |
The compound features a tricyclic structure with multiple nitrogen atoms that contribute to its reactivity and biological interactions.
Preliminary studies indicate that N-ethyl-6-imino exhibits significant biological activity through interactions with various biological targets, including enzymes and receptors. The compound's unique arrangement of functional groups allows it to modulate enzymatic activities and influence pathways related to cell proliferation and survival.
Potential Biological Targets
- Enzymes: The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
- Receptors: It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Therapeutic Applications
The potential therapeutic applications of N-ethyl-6-imino include:
- Oncology: Due to its ability to modulate cell proliferation, it shows promise as a potential anticancer agent.
- Infectious Diseases: Its interactions with biological targets may also position it as a candidate for treating various infectious diseases.
Study 1: Anticancer Activity
A study investigated the anticancer properties of N-ethyl-6-imino in vitro against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Enzyme Interaction
Research focusing on the interaction of N-ethyl-6-imino with specific enzymes demonstrated that it acts as a competitive inhibitor for certain kinases involved in cancer signaling pathways. This finding suggests its potential utility in targeted cancer therapies.
Study 3: Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds revealed that the presence of the oxolan moiety in N-ethyl-6-imino enhances its binding affinity to biological targets compared to other derivatives. This highlights the importance of structural modifications in optimizing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
